
CID 78070537
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,2-TRIBUTOXYBUTYL)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and three butoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2-TRIBUTOXYBUTYL)SILANE typically involves the reaction of butyl lithium with silicon tetrachloride, followed by the addition of butanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Butyl Lithium with Silicon Tetrachloride:
SiCl4+BuLi→BuSiCl3+LiCl
- Addition of Butanol:
BuSiCl3+3BuOH→(1,1,2-TRIBUTOXYBUTYL)SILANE+3HCl
Industrial Production Methods: Industrial production of (1,1,2-TRIBUTOXYBUTYL)SILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: (1,1,2-TRIBUTOXYBUTYL)SILANE undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form silanols or siloxanes.
- Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
- Substitution: The butoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Silanols and siloxanes.
- Reduction: Simpler silanes and silanols.
- Substitution: Halogenated silanes or alkoxysilanes.
科学研究应用
(1,1,2-TRIBUTOXYBUTYL)SILANE has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
- Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
作用机制
The mechanism of action of (1,1,2-TRIBUTOXYBUTYL)SILANE involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
相似化合物的比较
- Trimethoxysilane: Similar in structure but with methoxy groups instead of butoxy groups.
- Triethoxysilane: Contains ethoxy groups instead of butoxy groups.
- Triphenylsilane: Features phenyl groups instead of butoxy groups.
Uniqueness: (1,1,2-TRIBUTOXYBUTYL)SILANE is unique due to its specific combination of butyl and butoxy groups, which impart distinct chemical properties. This compound offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require both stability and functionality.
属性
分子式 |
C16H33O3Si |
|---|---|
分子量 |
301.52 g/mol |
InChI |
InChI=1S/C16H33O3Si/c1-5-9-12-17-15(8-4)16(20,18-13-10-6-2)19-14-11-7-3/h15H,5-14H2,1-4H3 |
InChI 键 |
ZRPNHZWYFSADMN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(CC)C(OCCCC)(OCCCC)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


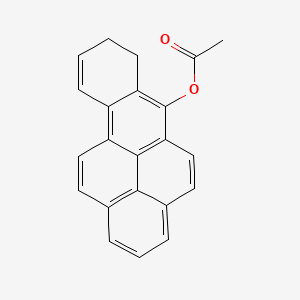
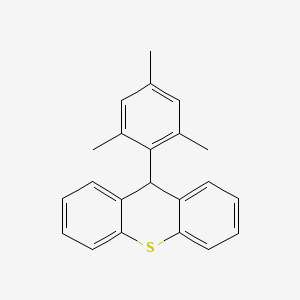
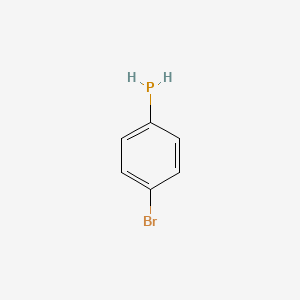

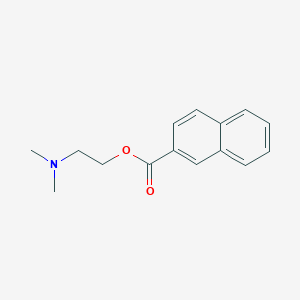

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
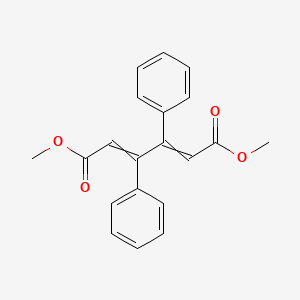
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

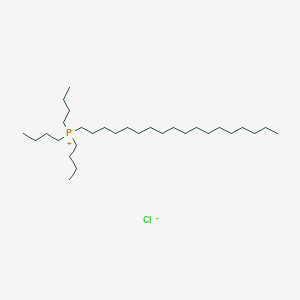
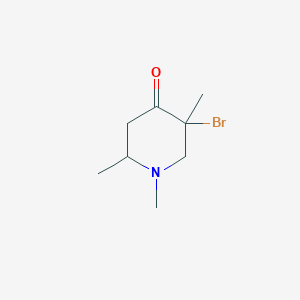
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
